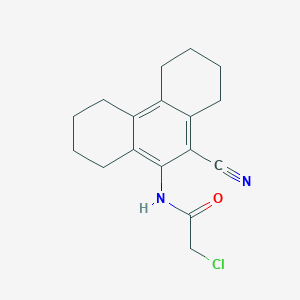
2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide is a complex organic compound with a unique structure that includes a phenanthrene core, a cyano group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific amines and conditions used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient, scalable reaction conditions would likely be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and various catalysts or solvents depending on the specific reaction . Conditions can range from room temperature to elevated temperatures, with or without solvents.
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which can have various biological activities and applications .
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a precursor for the synthesis of biologically active heterocycles, which may have anticancer, antimicrobial, or other therapeutic properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used in studies to understand the interactions of cyano and chloroacetamide groups with biological molecules.
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which are influenced by the cyano and chloroacetamide groups . These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and phenanthrene-based compounds . These compounds share structural features and may have similar reactivity and applications.
Uniqueness
What sets 2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide apart is its specific combination of a phenanthrene core with cyano and chloroacetamide groups. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C17H19ClN2O |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide |
InChI |
InChI=1S/C17H19ClN2O/c18-9-16(21)20-17-14-8-4-3-6-12(14)11-5-1-2-7-13(11)15(17)10-19/h1-9H2,(H,20,21) |
InChI Key |
XIQJLROENPJSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=C3CCCCC3=C2C1)NC(=O)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481525.png)
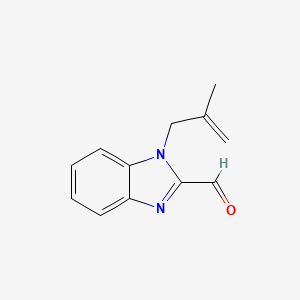

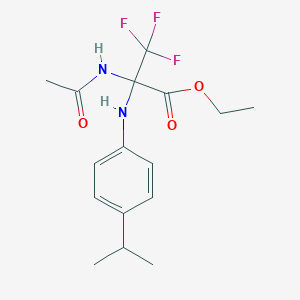
![14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B11481544.png)
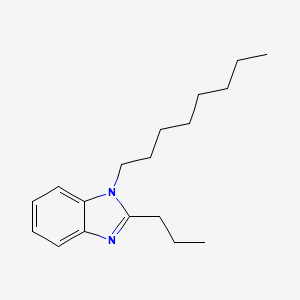
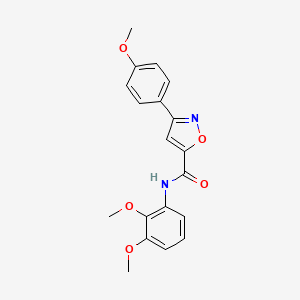

![13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11481569.png)
![methyl 4-[8-amino-7-cyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate](/img/structure/B11481583.png)
![7-[3-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481585.png)
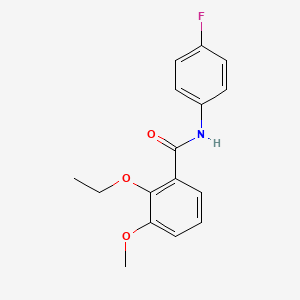
![Ethyl 3,3,3-trifluoro-2-(4-fluorobenzamido)-2-[3-(trifluoromethyl)anilino]propionate](/img/structure/B11481591.png)
![N-(3-{methyl[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11481598.png)
